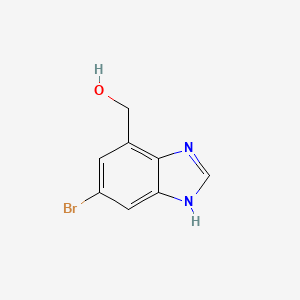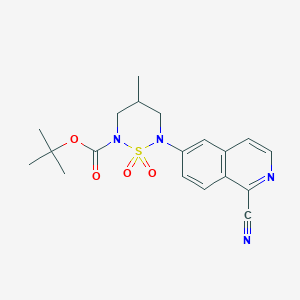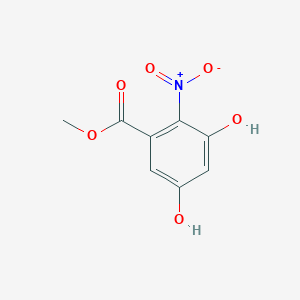![molecular formula C6H4ClN3S B13667169 7-Chloro-2-methylthiazolo[4,5-d]pyrimidine](/img/structure/B13667169.png)
7-Chloro-2-methylthiazolo[4,5-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-2-methylthiazolo[4,5-d]pyrimidine is a heterocyclic compound that combines the structural features of thiazole and pyrimidine rings. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of both thiazole and pyrimidine moieties in its structure contributes to its diverse pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-methylthiazolo[4,5-d]pyrimidine typically involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide. This reaction yields 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione, which is then alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine in acetonitrile .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Chloro-2-methylthiazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with different nucleophiles, such as morpholine.
Alkylation Reactions: The sulfur atom in the thiazole ring can be alkylated with alkyl halides.
Common Reagents and Conditions:
Substitution Reactions: Morpholine, acetonitrile, triethylamine.
Alkylation Reactions: Alkyl halides, acetonitrile, triethylamine.
Major Products Formed:
Substitution Reactions: Substituted thiazolopyrimidine derivatives.
Alkylation Reactions: Alkylthio derivatives of thiazolopyrimidine.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 7-Chloro-2-methylthiazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to act as a potent and selective inhibitor of acetyl-CoA carboxylase 2 and VEGF receptors I and II . These interactions can lead to the inhibition of key biological pathways, resulting in its observed pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Thiazolo[4,5-b]pyridines: These compounds share the thiazole ring but have a pyridine ring instead of a pyrimidine ring.
Thiazolo[5,4-d]pyrimidines: These compounds have a similar structure but differ in the position of the thiazole ring fusion.
Uniqueness: 7-Chloro-2-methylthiazolo[4,5-d]pyrimidine is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups, which contribute to its distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C6H4ClN3S |
|---|---|
Molekulargewicht |
185.64 g/mol |
IUPAC-Name |
7-chloro-2-methyl-[1,3]thiazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C6H4ClN3S/c1-3-10-6-4(11-3)5(7)8-2-9-6/h2H,1H3 |
InChI-Schlüssel |
KNANQLDEOWLYNV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(S1)C(=NC=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,3-Difluorobenzyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13667087.png)






![(5-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol](/img/structure/B13667124.png)


![2-(1,3-Dioxolan-2-yl)-4-[(6-methyl-2-pyridyl)oxy]phenylboronic Acid Pinacol Ester](/img/structure/B13667133.png)



